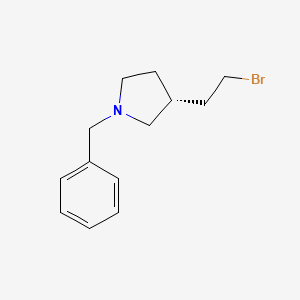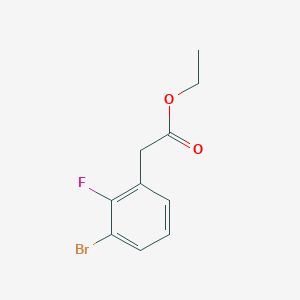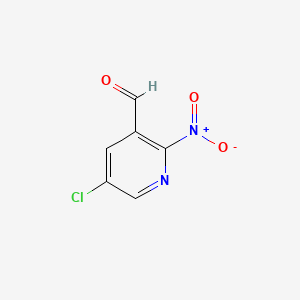
5-Chloro-2-nitro-3-pyridinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-nitro-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 2nd position, and an aldehyde group at the 3rd position on the pyridine ring
Métodos De Preparación
The synthesis of 5-Chloro-2-nitro-3-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 5-chloro-3-pyridinecarboxaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 2-nitro-3-pyridinecarboxaldehyde using thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
5-Chloro-2-nitro-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. .
Aplicaciones Científicas De Investigación
5-Chloro-2-nitro-3-pyridinecarboxaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-nitro-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
5-Chloro-2-nitro-3-pyridinecarboxaldehyde can be compared with other similar compounds, such as:
2-Chloro-3-pyridinecarboxaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
5-Amino-2-chloro-3-pyridinecarboxaldehyde: Contains an amino group instead of a nitro group, leading to different biological activities.
5-Chloro-2-nitro-4-pyridinecarboxaldehyde: The position of the aldehyde group is different, affecting its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H3ClN2O3 |
|---|---|
Peso molecular |
186.55 g/mol |
Nombre IUPAC |
5-chloro-2-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3ClN2O3/c7-5-1-4(3-10)6(8-2-5)9(11)12/h1-3H |
Clave InChI |
QHUQPDAWJBXCAW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C=O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



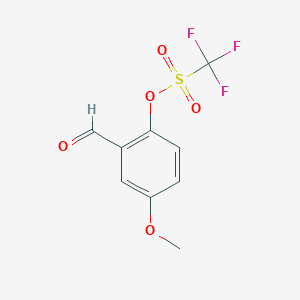
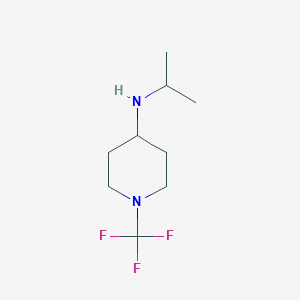
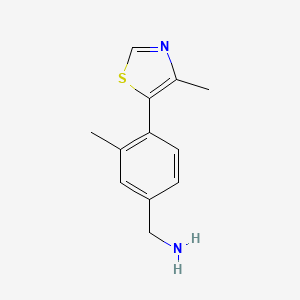
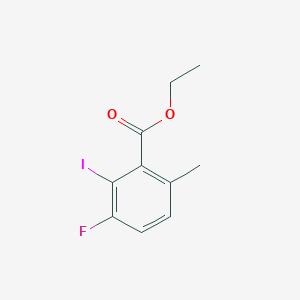
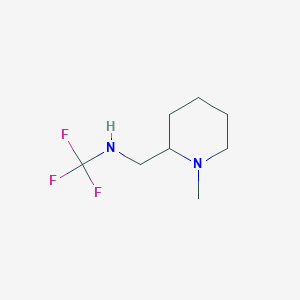

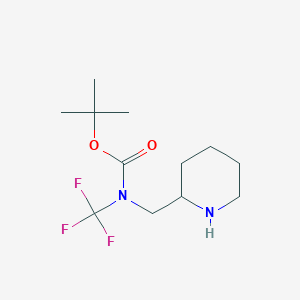
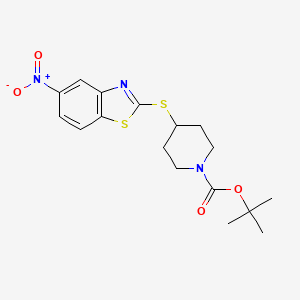

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
